Thalidomide-5'-O-PEG3-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-PEG3-OH is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives have since been repurposed for various therapeutic applications, particularly in the treatment of multiple myeloma and inflammatory conditions . Thalidomide-5’-O-PEG3-OH is a modified version designed to enhance its solubility and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG3-OH involves the conjugation of thalidomide with a polyethylene glycol (PEG) linker. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its attachment to the thalidomide molecule through an esterification or amidation reaction . The reaction conditions often involve the use of catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG3-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-5’-O-PEG3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the nitro group present in the thalidomide structure.
Substitution: Nucleophilic substitution reactions can occur at the activated sites on the PEG chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and aminated derivatives of Thalidomide-5’-O-PEG3-OH, which can have different biological activities and solubility profiles .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-PEG3-OH has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Thalidomide-5’-O-PEG3-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which play a role in cell proliferation and survival . The compound’s anti-inflammatory and anti-angiogenic effects are attributed to its ability to modulate the release of cytokines like tumor necrosis factor-alpha (TNF-α) and inhibit the formation of new blood vessels .
Vergleich Mit ähnlichen Verbindungen
Pomalidomide: Another derivative with similar applications but with a different safety and efficacy profile.
Uniqueness: Thalidomide-5’-O-PEG3-OH stands out due to its improved solubility and bioavailability, which enhances its therapeutic potential and makes it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C19H22N2O8 |
---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O8/c22-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)21(18(13)25)15-3-4-16(23)20-17(15)24/h1-2,11,15,22H,3-10H2,(H,20,23,24) |
InChI-Schlüssel |
SAABMASECGMOGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.